Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-4-3-6(11-12)8(9)10/h3-4,8H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFXYXUSYWZKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Ethyl Difluoroacetoacetate with Methylhydrazine
A widely adopted method involves cyclocondensation of ethyl difluoroacetoacetate with methylhydrazine. The process proceeds via a Claisen reaction followed by acid-mediated cyclization.
Procedure :
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Claisen Reaction : Ethyl difluoroacetate reacts with sodium ethoxide to form the sodium enolate of ethyl difluoroacetoacetate.
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Acidification : Carbonic acid (generated in situ via CO₂ and water) protonates the enolate, yielding ethyl difluoroacetoacetate.
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Coupling with Triethyl Orthoformate : The acetoacetate reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate.
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Cyclization : The intermediate undergoes ring-closure with methylhydrazine in a two-phase system (toluene/water) using potassium carbonate as a base, yielding the target compound.
Optimization :
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Base Selection : Weak bases (e.g., K₂CO₃) minimize saponification of the ester group, improving yield (83.8%).
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Temperature Control : Maintaining −10°C to 0°C during cyclization reduces byproduct formation.
Yield : 83.8% (purity: 99.9%).
Regioselective Pyrazole Ring Formation
Hydrazide-Ketone Cyclocondensation
An alternative approach utilizes hydrazides and halogenated ketones. For example, 6-[3-alkyl-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinohydrazides react with 4-methoxy-4-alkyl-1,1,1-trihaloalk-3-en-2-ones in ethanol under reflux.
Procedure :
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Hydrazide Synthesis : Methyl nicotinate reacts with hydrazine hydrate to form nicotinohydrazides.
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Cyclocondensation : Hydrazides react with trihaloalkenones in ethanol, forming bis-pyrazolyl-pyridines.
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Dehydration : SOCl₂ mediates dehydration to yield ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate derivatives.
Key Findings :
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Solvent Impact : Ethanol enhances regioselectivity and yield (67–91%).
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Substituent Effects : Trichloromethyl groups improve antioxidant activity compared to trifluoromethyl analogs.
Alternative Synthetic Routes
Grignard Exchange and Carbon Dioxide Insertion
A recent patent (CN111303035A) describes a three-step method:
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Halogenation : N-Methyl-3-aminopyrazole undergoes bromination to form 4-bromo-1-methyl-1H-pyrazole-3-amine.
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Diazotization and Coupling : Diazonium salts react with potassium difluoromethyl trifluoroborate to form 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.
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Grignard Exchange : Isopropyl magnesium chloride facilitates exchange, followed by CO₂ insertion to yield the carboxylic acid, which is esterified to the target compound.
Palladium-Catalyzed Carbonylation
CN117304112A reports a novel route using difluorochloromethane, CO, and methyl hydrazine under Pd catalysis:
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Carbonylation : Difluorochloromethane reacts with CO and methyl hydrazine to form an intermediate.
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Halogenation and Cyclization : Bromination followed by reaction with propiolic acid yields the product.
Advantages : Avoids corrosive reagents and reduces waste.
Comparative Analysis of Methods
Applications and Derivatives
This compound serves as a precursor to fungicides targeting succinate dehydrogenase. Derivatives with trifluoromethyl groups exhibit enhanced lipophilicity and antifungal activity compared to difluoromethyl analogs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate is recognized for its potential as a lead compound in the development of new pharmaceuticals. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it attractive for drug design. Pyrazole derivatives are often associated with a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Biological Activity:
Studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, pyrazole derivatives have shown promise as inhibitors of specific kinases involved in tumor growth and inflammation . this compound may also interact with various biological targets, influencing their activity and stability.
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Notable Effects |
|---|---|---|
| Anticancer | Pyrazole derivatives | Inhibition of tumor growth |
| Antimicrobial | Various pyrazole derivatives | Moderate antibacterial activity |
| Anti-inflammatory | Pyrazole-based compounds | Inhibition of pro-inflammatory cytokines |
Agricultural Applications
Pesticide Development:
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been explored for their efficacy against various pests and diseases affecting crops. The incorporation of difluoromethyl groups may enhance the bioactivity and selectivity of these compounds .
Case Study: Antimicrobial Activity in Agriculture
Research has shown that certain pyrazole derivatives exhibit antifungal properties against common agricultural pathogens. For example, the evaluation of this compound against fungal strains revealed promising results, indicating its potential use in crop protection.
Materials Science
Synthesis of Novel Materials:
this compound can serve as an intermediate in the synthesis of novel materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable reagent in organic synthesis . The compound's unique electronic properties imparted by the difluoromethyl group can be exploited to develop materials with enhanced stability and reactivity.
Table 2: Chemical Reactions Involving this compound
| Reaction Type | Description | Potential Applications |
|---|---|---|
| Oxidation | Formation of oxidized products | Development of new catalysts |
| Reduction | Modification of functional groups | Synthesis of fine chemicals |
| Substitution | Replacement reactions | Creation of diverse chemical libraries |
Mechanism of Action
The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₈H₁₀F₂N₂O₂ (calculated from MS [M+H]⁺ = 257.1) .
- Synthesis: Prepared via cyclocondensation of ethyl hydrazinoacetate hydrochloride with difluoromethyl-substituted cyclopropane intermediates under acidic conditions (HCl in dioxane) .
- Structural Features: The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate and its analogs based on substituents, synthesis, and applications:
Stability and Bioactivity
- The difluoromethyl group in the target compound offers a balance between lipophilicity and metabolic stability, advantageous in drug design.
- Trifluoromethyl analogs (e.g., Analog 1) exhibit higher resistance to enzymatic degradation but may suffer from increased toxicity .
Biological Activity
Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with difluoromethyl-substituted hydrazines, followed by cyclization to form the pyrazole ring. The structural representation can be summarized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The introduction of the difluoromethyl group enhances lipophilicity and may contribute to improved membrane permeability, thereby increasing antimicrobial efficacy.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. In a study assessing the compound's effect on macrophages, it demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific cellular targets. For instance, pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways or microbial metabolism. The compound's ability to inhibit soluble adenylyl cyclase (sAC) has been noted, which plays a critical role in intracellular signaling related to various physiological functions .
Study on Antimicrobial Activity
In a comparative study, this compound was tested against standard antibiotics. The results showed that it exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
In Vivo Efficacy
An in vivo study involving animal models demonstrated that administration of this compound resulted in significant reductions in infection rates compared to control groups. This suggests that the compound not only possesses antimicrobial properties but also shows promise in clinical applications .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves alkylation of pyrazole precursors with ethyl bromoacetate or similar reagents. For example, a base (e.g., NaHCO₃) is used to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution. Post-reaction workup includes extraction with ethyl acetate, drying (e.g., MgSO₄), and purification via column chromatography .
- Critical Parameters : Solvent choice (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and stoichiometry of the alkylating agent significantly impact yield. For instance, excess ethyl bromoacetate may improve conversion but complicate purification .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Look for signals corresponding to the ethyl ester group (δ ~4.2 ppm for -OCH₂CH₃ and δ ~1.3 ppm for -CH₃) and the pyrazole ring protons (δ ~6.5–7.5 ppm). The difluoromethyl (-CF₂H) group may show splitting due to coupling with fluorine .
- ¹⁹F NMR : A distinct signal near δ -100 to -120 ppm confirms the -CF₂H moiety .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in pyrazole-acetate derivatives?
- SHELX-Based Refinement : Use SHELXL for small-molecule refinement. Key steps include:
- Assigning anisotropic displacement parameters to non-hydrogen atoms.
- Modeling disorder in flexible groups (e.g., ester chains) using PART instructions.
- Validating geometry with PLATON’s ADDSYM to detect missed symmetry .
Q. How do electronic and steric effects of the difluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Computational Insights : DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces, showing electron-withdrawing effects of -CF₂H that activate the pyrazole ring for electrophilic attacks.
- Experimental Validation : Compare reaction rates with analogs (e.g., -CH₃ vs. -CF₂H substituents) in SNAr reactions. Kinetic studies via HPLC monitoring reveal that -CF₂H accelerates substitutions at the pyrazole 4-position .
Q. What strategies resolve contradictions in biological activity data for pyrazole-acetate derivatives?
- Case Study : If fungicidal activity varies across studies, consider:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
